molecular formula C19H21N3 B10796201 1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)- CAS No. 148726-12-9

1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)-

Cat. No.: B10796201
CAS No.: 148726-12-9
M. Wt: 291.4 g/mol
InChI Key: QWAVSGXBYFASKZ-UHFFFAOYSA-N
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Description

It is part of the Medicines for Malaria Venture (MMV) Malaria Box, which contains compounds with potential antimalarial activity . MMV006704 has shown promising results in inhibiting the growth of various parasites, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of MMV006704 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a quinolone fragment, which is then coupled with other intermediates under specific reaction conditions

Chemical Reactions Analysis

MMV006704 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV006704 can lead to the formation of quinolone derivatives, while reduction can yield amine derivatives.

Mechanism of Action

The mechanism of action of MMV006704 involves the inhibition of key enzymes and pathways in parasitic organisms. It targets specific molecular pathways that are essential for the survival and replication of parasites . By inhibiting these pathways, MMV006704 disrupts the life cycle of the parasites, leading to their death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with the synthesis of nucleic acids and proteins in the parasites .

Comparison with Similar Compounds

Biological Activity

1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)- is a complex organic compound with significant biological activity, particularly in the realms of cancer research and molecular biology. Its structure features a quinoline moiety that is known for its ability to interact with DNA and proteins, leading to various therapeutic applications.

PropertyValue
CAS Number 133671-43-9
Molecular Formula C19H21N3
Molecular Weight 291.4 g/mol
IUPAC Name N',N'-dimethyl-N-(2-phenylquinolin-4-yl)ethane-1,2-diamine
Boiling Point 242.4°C
Melting Point 477.2°C at 760 mmHg

The biological activity of this compound primarily stems from its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The quinoline ring allows the compound to fit between DNA bases, which can lead to:

  • Cell Cycle Arrest : By interfering with DNA replication, the compound can halt cellular division.
  • Apoptosis Induction : Disruption of DNA integrity often triggers programmed cell death in cancer cells.

Additionally, the compound can form coordination complexes with metal ions, enhancing its biological efficacy. This feature is particularly relevant in the development of new therapeutic agents targeting various cancers.

Research Findings

Recent studies have highlighted the potential of 1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)- in various applications:

  • Cancer Treatment : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
    • In vitro studies demonstrated significant inhibition of proliferation in breast and lung cancer cell lines.
    • Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
  • DNA Binding Studies : Spectroscopic analyses have shown strong binding affinity to DNA, with studies using UV-visible spectroscopy and fluorescence indicating a high degree of intercalation.
  • Comparative Studies with Similar Compounds : When compared to other quinoline derivatives, this compound exhibited superior biological activity due to its unique structural features that enhance DNA interaction.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

  • Case Study 1 : A study published in Molecules highlighted the compound's effectiveness in inhibiting ribonuclease H activity in Hepatitis B virus (HBV) models, suggesting its potential as an antiviral agent .
  • Case Study 2 : Research conducted at a university laboratory demonstrated that modifications to the quinoline structure could enhance its binding affinity to specific cancer targets, leading to improved therapeutic outcomes .

Properties

CAS No.

148726-12-9

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

N',N'-dimethyl-N-(2-phenylquinolin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C19H21N3/c1-22(2)13-12-20-19-14-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)19/h3-11,14H,12-13H2,1-2H3,(H,20,21)

InChI Key

QWAVSGXBYFASKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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